- Aluminum oxide mediated C-F bond activation in trifluoromethylated arenes, Chemical Communications (Cambridge, 2016, 52(7), 1505-1508
Cas no 947-84-2 (2-Phenylbenzoic acid)
2-Phenylbenzoic acid structure
Product Name:2-Phenylbenzoic acid
Número CAS:947-84-2
MF:C13H10O2
Megavatios:198.217303752899
MDL:MFCD00002463
CID:40390
PubChem ID:87575028
Update Time:2023-11-20
2-Phenylbenzoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-Biphenylcarboxylic acid
- 2-Biphenylcarboxylic acid2
- (2R,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- [1,1'-Biphenyl]-2-carboxylic acid
- 1,1'-Biphenyl-2-carboxylic acid
- 2-Phenylbenzoic acid
- Biphenyl-2-carboxylic Acid
- 2-Biphenylbenzoicacid
- 2-Biphenylcarboxylic
- 2-Carboxybiphenyl
- 2-CARBOXYDIPHENYL
- o-phenylbenzoic acid
- Phthaladehydic acid
- RARECHEM AL BE 0859
- Biphenylcarboxylic acid
- (1,1'-Biphenyl)carboxylic acid
- Diphenyl-2-carboxylic acid
- [1,1'-Biphenyl]carboxylic acid
- ILYSAKHOYBPSPC-UHFFFAOYSA-N
- phenylbenzoic acid
- PubChem9489
- 2-phenyl-benzoic acid
- 2-phenyl benzoic acid
- biphenyl carboxylic acid
- Biphen
- 2-Biphenylcarboxylic acid (7CI, 8CI)
- 1-Biphenyl-2-carboxylic acid
- 4′-Isopropylcarbonylbiphenyl-2-carboxylic acid
- NSC 76051
-
- MDL: MFCD00002463
- Renchi: 1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)
- Clave inchi: ILYSAKHOYBPSPC-UHFFFAOYSA-N
- Sonrisas: O=C(C1C(C2C=CC=CC=2)=CC=CC=1)O
- Brn: 974075
Atributos calculados
- Calidad precisa: 198.06800
- Masa isotópica única: 198.068
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 2
- Complejidad: 219
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.9
- Superficie del Polo topológico: 37.3
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
Propiedades experimentales
- Color / forma: 白色结晶粉末
- Denso: 1.1184 (rough estimate)
- Punto de fusión: 111.0 to 114.0 deg-C
- Punto de ebullición: 344°C(lit.)
- Punto de inflamación: 343-344℃
- índice de refracción: 1.5954 (estimate)
- Coeficiente de distribución del agua: 不溶
- PSA: 37.30000
- Logp: 3.05180
- PKA: 3.46(at 25℃)
- Disolución: 不溶于水
2-Phenylbenzoic acid Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36-S37/39-S37
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
- Términos de riesgo:R36/37/38
2-Phenylbenzoic acid Datos Aduaneros
- Código HS:2916391000
- Datos Aduaneros:
中国海关编码:
2916399090概述:
2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Phenylbenzoic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B34702-5G |
2-Phenylbenzoic acid |
947-84-2 | 98% | 5G |
¥216.91 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B34702-25G |
2-Phenylbenzoic acid |
947-84-2 | 98% | 25G |
¥674.61 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830817-500g |
2-Biphenylcarboxylic acid |
947-84-2 | 97% | 500g |
1,015.00 | 2021-05-17 | |
| TRC | B397850-5g |
Biphenyl-2-carboxylic Acid |
947-84-2 | 5g |
$ 125.00 | 2022-06-07 | ||
| TRC | B397850-50g |
Biphenyl-2-carboxylic Acid |
947-84-2 | 50g |
$ 260.00 | 2022-06-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152473-500G |
2-Phenylbenzoic acid |
947-84-2 | >98.0%(HPLC) | 500g |
¥887.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152473-100G |
2-Phenylbenzoic acid |
947-84-2 | >98.0%(HPLC) | 100g |
¥193.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152473-5g |
2-Phenylbenzoic acid |
947-84-2 | >98.0%(HPLC) | 5g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152473-25G |
2-Phenylbenzoic acid |
947-84-2 | >98.0%(HPLC) | 25g |
¥61.90 | 2023-09-04 | |
| Apollo Scientific | OR30973-50g |
Biphenyl-2-carboxylic acid |
947-84-2 | 50g |
£80.00 | 2023-09-01 |
2-Phenylbenzoic acid Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Methanol , Sodium hydride Solvents: Toluene
1.2 Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Convenient synthesis of biphenyl-2-carboxylic acids via the nucleophilic aromatic substitution reaction of 2-methoxybenzoates with aryl Grignard reagents, Bulletin of the Chemical Society of Japan, 1993, 66(10), 3034-40
Métodos de producción 3
Métodos de producción 4
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium methoxide Catalysts: (SP-4-1)-Dibromobis[methyl 6-deoxy-6-(3-ethyl-2,3-dihydro-1H-imidazol-1-yl-κC2)-… Solvents: Water ; 15 h, 100 °C
Referencia
- Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki-Miyaura Coupling Palladium(II) Catalysts, Organometallics, 2010, 29(22), 5959-5971
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Calcium hydroxide , Magnesium hydroxide , Potassium hydroxide , Barium hydroxide Catalysts: L-Arginine (modified with carbon-coated iron oxide) , Iron oxide (Fe3O4) (carbon-coated, modified with arginine) , Palladium , Carbon , Copper Solvents: Water ; 1.5 h, rt
Referencia
- Highly dispersed copper/ppm palladium nanoparticles as novel magnetically recoverable catalyst for Suzuki reaction under aqueous conditions at room temperature, Applied Organometallic Chemistry, 2017, 31(11),
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation, Journal of Organic Chemistry, 2012, 77(7), 3341-3347
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1892526-21-4 Solvents: Polyethylene glycol ; 16 min, 90 °C
Referencia
- Bis[(2-methylacetatobenzyl)tri(p-tolyl)phosphonium]hexabromodipalladate(II); synthesis, characterization, structural study and application as a retrievable heterogeneous catalyst for the amination of aryl halides and Stille cross-coupling reaction, Inorganica Chimica Acta, 2016, 446, 97-102
Métodos de producción 10
Métodos de producción 11
Métodos de producción 12
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Palladium diacetate , Poly(oxy-1,2-ethanediyl), α-[2-(diphenylphosphino)ethyl]-ω-methoxy- Solvents: Water ; 30 min, rt
1.2 Reagents: Triethylamine ; 60 min, rt
1.2 Reagents: Triethylamine ; 60 min, rt
Referencia
- Process for preparation of biaryl compounds via Suzuki cross-coupling reaction in water, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , N-(2-Methylphenyl)-P,P-diphenylphosphinous amide Solvents: Tetrahydrofuran ; 48 h, reflux
Referencia
- Preparation of phosphoramide-transition metal complex catalysts and application in formation of C-C and C-N bond, China, , ,
Métodos de producción 15
Métodos de producción 16
Métodos de producción 17
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; rt; 8 h, 80 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, 100 °C
1.3 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, 70 °C; 70 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, 100 °C
1.3 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, 70 °C; 70 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referencia
- Mechanochemical-Cascaded C-N Cross-Coupling and Halogenation Using N-Bromo- and N-Chlorosuccinimide as Bifunctional Reagents, Journal of Organic Chemistry, 2021, 86(20), 14144-14159
Métodos de producción 19
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 2-Hydroxy-3-(trimethylammonio)propyl cellulose ether chloride Solvents: Dimethylformamide ; 4 h, 110 °C
Referencia
- Cationic cellulose nanofibrils as a green support of palladium nanoparticles: catalyst evaluation in Suzuki reactions, Cellulose (Dordrecht, 2018, 25(12), 6963-6975
2-Phenylbenzoic acid Raw materials
- o-Iodobenzoic acid
- Phenylboronic acid
- [1,1'-Biphenyl]-2-carboxylic acid, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester
- 2-Bromobenzoic acid
- 2-Phenylbenzamide
- 2-(Trifluoromethyl)biphenyl
- Chlorotriphenylstannane
- 9-Fluorenone
2-Phenylbenzoic acid Preparation Products
2-Phenylbenzoic acid Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:947-84-2)2-Phenylbenzoic acid
Número de pedido:A850878
Estado del inventario:in Stock
Cantidad:500g/1kg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:33
Precio ($):167.0/285.0
Correo electrónico:sales@amadischem.com
2-Phenylbenzoic acid Literatura relevante
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:947-84-2)2-Phenylbenzoic acid
Pureza:99%/99%
Cantidad:500g/1kg
Precio ($):167.0/285.0